5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole
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Overview
Description
5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole is a heterocyclic compound that features both pyrazole and tetrazole rings. The presence of a bromine atom on the pyrazole ring adds to its unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazones with α-bromo ketones to form the pyrazole ring . The tetrazole ring can then be introduced through a [3+2] cycloaddition reaction involving azides and nitriles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of scalable cycloaddition reactions and efficient purification techniques, are likely to be employed.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the rings.
Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Cycloaddition Reactions: Azides and
Properties
IUPAC Name |
5-(4-bromopyrazol-1-yl)-2H-tetrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN6/c5-3-1-6-11(2-3)4-7-9-10-8-4/h1-2H,(H,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHUMSAWKKOLJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C2=NNN=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343448 |
Source
|
Record name | 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496918-93-5 |
Source
|
Record name | 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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